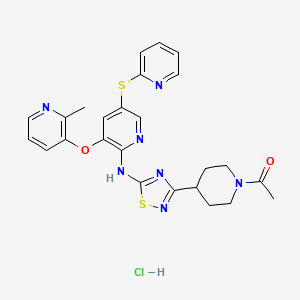

AR453588 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H26ClN7O2S2 |

|---|---|

Molecular Weight |

556.1 g/mol |

IUPAC Name |

1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C25H25N7O2S2.ClH/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33;/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31);1H |

InChI Key |

DVXDJNBGXCILIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

AR453588 Hydrochloride: A Technical Guide to its Mechanism of Action as a Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 hydrochloride is a potent, orally bioavailable small molecule that functions as a glucokinase activator (GKA). Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. By allosterically activating GK, AR453588 enhances glucose metabolism, leading to increased insulin secretion from the pancreas and augmented glucose uptake and glycogen synthesis in the liver. This dual mechanism of action makes it a compelling therapeutic candidate for the management of type 2 diabetes mellitus (T2DM). This document provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.

Core Mechanism of Action: Glucokinase Activation

This compound exerts its therapeutic effects by directly targeting and activating the glucokinase enzyme. Glucokinase is a key regulator of glucose metabolism, primarily expressed in pancreatic β-cells and liver cells.[1] It facilitates the phosphorylation of glucose to glucose-6-phosphate, a critical initial step in glycolysis.

The activation of glucokinase by AR453588 is allosteric, meaning it binds to a site on the enzyme distinct from the glucose-binding site.[2][3] This binding induces a conformational change in the enzyme, increasing its affinity for glucose.[2] Consequently, glucokinase can be activated at lower glucose concentrations than would normally be required, enhancing the cellular response to glucose.[2]

In pancreatic β-cells , the increased glucokinase activity leads to a higher rate of glycolysis, an elevated ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and ultimately, the secretion of insulin.

In the liver , enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthesis and suppresses hepatic glucose production (gluconeogenesis).[4] This dual action on insulin secretion and hepatic glucose metabolism contributes to the overall anti-hyperglycemic effect of AR453588.[5]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency

| Parameter | Value | Reference |

| EC50 | 42 nM | [5][6] |

Table 2: In Vivo Efficacy in a Diabetic Mouse Model (ob/ob mice)

| Dosage | Administration | Effect | Reference |

| 3-30 mg/kg | Once-daily oral gavage for 14 days | Lowered fasted blood glucose and the AUC of the oral glucose tolerance test (OGTT) in a dose-ranging manner. | [6] |

Table 3: Pharmacokinetic Parameters in Male CD-1 Mice

| Parameter | Value (10 mg/kg, p.o.) | Value (1 mg/kg, i.v.) | Reference |

| Cmax | 1.67 µg/mL | - | [5] |

| Tmax | 1.0 h | - | [5] |

| AUCinf | 4.65 hµg/mL | 0.77 hµg/mL | [5] |

| Vss | - | 0.746 L/kg | [5] |

| CL | - | 21.6 mL/min/kg | [5] |

| t1/2 | - | 1.28 hours | [5] |

| F | 60.3% | - | [5] |

Experimental Protocols

In Vitro Glucokinase Activity Assay

This protocol outlines a cell-free assay to determine the effect of AR453588 on glucokinase activity. The assay measures the production of glucose-6-phosphate (G6P), which is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

-

Recombinant human glucokinase

-

This compound

-

Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂

-

Substrates: 12 mM D-glucose, 4.0 mM ATP

-

Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)

-

Cofactor: 0.9 mM β-nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

96-well clear flat-bottom plate

-

Spectrophotometer

Procedure:

-

Prepare working solutions of AR453588 at various concentrations.

-

In a 96-well plate, add the assay buffer, substrates, coupling enzyme, and cofactor to each well.

-

Add the AR453588 working solutions or vehicle control to the respective wells.

-

Initiate the reaction by adding the recombinant glucokinase solution.

-

Immediately measure the increase in absorbance at 340 nm at regular intervals for a set period.

-

The rate of NADPH formation, which is proportional to glucokinase activity, is determined from the linear portion of the absorbance curve.

In Vivo Anti-Hyperglycemic Effect in a Diabetic Mouse Model

This protocol describes the evaluation of the anti-hyperglycemic efficacy of AR453588 in a diabetic mouse model, such as the ob/ob mouse.

Materials:

-

Male diabetic ob/ob mice

-

This compound formulation for oral administration

-

Vehicle control

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Acclimatize the mice for at least one week prior to the experiment.

-

Divide the mice into treatment groups (e.g., vehicle control, and different doses of AR453588 such as 3, 10, 30 mg/kg).

-

Administer the assigned treatment orally once daily for a period of 14 days.

-

On the final day of treatment, measure the fasting blood glucose levels.

-

Perform an oral glucose tolerance test (OGTT) by administering a glucose bolus and measuring blood glucose at various time points thereafter.

Signaling Pathways and Visualizations

Glucokinase Activation Signaling Pathway

The following diagram illustrates the central role of glucokinase in glucose metabolism in pancreatic β-cells and hepatocytes and the mechanism of action of AR453588.

Caption: Mechanism of AR453588 in pancreatic β-cells and hepatocytes.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for assessing the anti-hyperglycemic effect of AR453588 in a diabetic mouse model.

Caption: Workflow for in vivo anti-hyperglycemic studies.

Conclusion

This compound is a potent glucokinase activator that demonstrates significant potential as an anti-diabetic agent. Its mechanism of action, centered on the allosteric activation of glucokinase, leads to improved glucose sensing and metabolism in both the pancreas and the liver. The preclinical data, including its in vitro potency and in vivo efficacy in diabetic mouse models, support its further development as a therapeutic for type 2 diabetes. The experimental protocols provided herein offer a framework for the continued investigation of AR453588 and other glucokinase activators.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

AR453588 Hydrochloride: A Technical Overview of a Potent Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, GK is the rate-limiting enzyme for glucose-stimulated insulin secretion. In the liver, it facilitates the uptake and conversion of glucose to glycogen. By allosterically activating GK, AR453588 enhances glucose-dependent insulin secretion and hepatic glucose metabolism, demonstrating significant anti-hyperglycemic activity. This document provides a comprehensive technical guide on the biochemical properties, experimental protocols, and signaling pathways associated with this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Description |

| EC50 | 42 nM | The half-maximal effective concentration for the activation of the glucokinase enzyme.[1] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male CD-1 Mice

| Parameter | Value (10 mg/kg, p.o.) | Value (1 mg/kg, i.v.) | Description |

| Cmax | 1.67 µg/mL | - | Maximum plasma concentration |

| Tmax | 1.0 h | - | Time to reach maximum plasma concentration |

| AUCinf | 4.65 hµg/mL | 0.77 hµg/mL | Area under the plasma concentration-time curve from time zero to infinity |

| Vss | - | 0.746 L/kg | Volume of distribution at steady state |

| CL | - | 21.6 mL/min/kg | Clearance |

| t1/2 | - | 1.28 h | Elimination half-life |

| F | 60.3% | - | Oral bioavailability |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Observed Effect |

| Normal C57BL/6J mice | 3-30 mg/kg, p.o. | Lowered post-prandial glucose levels.[1] |

| Male diabetic ob/ob mice | 3, 10, 30 mg/kg, p.o., once-daily for 14 days | Dose-dependent anti-hyperglycemic activity, lowered fasted blood glucose, and reduced AUC in an oral glucose tolerance test (OGTT).[1] |

Signaling Pathways and Experimental Workflows

Glucokinase Activation Signaling Pathway in Pancreatic β-Cells

AR453588 allosterically activates glucokinase, which is a critical step in the glucose-sensing pathway of pancreatic β-cells, leading to insulin secretion.

Caption: AR453588 enhances glucose-stimulated insulin secretion in pancreatic β-cells.

Experimental Workflow: In Vitro Glucokinase Activity Assay

The following diagram outlines a typical workflow for determining the EC50 of a glucokinase activator like AR453588.

Caption: A generalized workflow for determining the EC50 of a glucokinase activator.

Experimental Protocols

The following are representative protocols for the types of experiments used to characterize this compound. The specific details for the reported values may vary and can be found in the primary literature.

In Vitro Glucokinase Activity Assay (Coupled Spectrophotometric Assay)

Objective: To determine the EC50 value of this compound for the activation of glucokinase.

Principle: This assay measures the production of glucose-6-phosphate (G6P) by glucokinase. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is directly proportional to the glucokinase activity.

Materials:

-

Recombinant human glucokinase

-

This compound

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

D-Glucose

-

Adenosine 5'-triphosphate (ATP)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the assay components in the following order:

-

Assay Buffer

-

This compound working solution or vehicle (for control wells)

-

D-Glucose solution

-

NADP+ solution

-

G6PDH solution

-

Recombinant glucokinase solution

-

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding ATP solution to all wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 30°C.

-

Measure the increase in absorbance at 340 nm every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve for each concentration of this compound.

-

Plot the V0 against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic mouse model.

Animals: Male leptin-deficient (ob/ob) mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Glucose solution (e.g., 20% w/v in water)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Acclimatization and Dosing:

-

Acclimatize the mice for at least one week prior to the experiment.

-

Divide the mice into treatment groups (e.g., vehicle control, 3 mg/kg, 10 mg/kg, and 30 mg/kg this compound).

-

Administer the assigned treatment or vehicle orally via gavage once daily for 14 consecutive days.

-

-

OGTT Procedure (on Day 14):

-

Fast the mice for 6 hours with free access to water.

-

Measure the baseline blood glucose level (t=0) from a tail snip.

-

Administer a glucose bolus (e.g., 2 g/kg body weight) orally via gavage.

-

Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the blood glucose excursion from t=0 to t=120 minutes for each animal.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups and the vehicle control group.

-

Conclusion

This compound is a potent glucokinase activator with an in vitro EC50 of 42 nM.[1] It demonstrates significant anti-hyperglycemic effects in preclinical models of diabetes by enhancing the body's natural glucose-sensing mechanisms. The data presented in this guide underscore its potential as a therapeutic agent for type 2 diabetes. Further research into its long-term efficacy and safety profile is warranted.

References

In-Depth Technical Guide: AR453588 Hydrochloride's Binding Affinity to Glucokinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AR453588 hydrochloride to glucokinase (GK), a critical enzyme in glucose homeostasis. This document details the quantitative binding data, a representative experimental protocol for its determination, and the relevant signaling pathways.

Core Data Presentation: Glucokinase Binding Affinity

This compound is a potent, orally bioavailable activator of glucokinase.[1][2][3][4] The primary metric used to quantify its binding and activation potential is the half-maximal effective concentration (EC50).

| Compound | Parameter | Value | Description |

| This compound | EC50 | 42 nM | The concentration of the compound that induces a half-maximal response in glucokinase activity.[1][2][3][4] |

Glucokinase Signaling and Mechanism of Action

Glucokinase plays a pivotal role as a glucose sensor in several tissues, most notably the pancreatic β-cells and the liver.[1][2][3][4][5] In pancreatic β-cells, glucokinase-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, it facilitates the uptake and conversion of glucose to glycogen.[4]

Glucokinase activators, such as this compound, are allosteric modulators that bind to a site on the enzyme distinct from the glucose-binding site. This binding event induces a conformational change that increases the enzyme's affinity for glucose, thereby enhancing its catalytic activity. This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate, which in turn stimulates downstream metabolic pathways.

Below is a diagram illustrating the signaling pathway of glucokinase activation in pancreatic β-cells.

Experimental Protocols: Determination of Glucokinase Activator Potency (EC50)

The following is a representative protocol for a coupled enzymatic assay to determine the EC50 value of a glucokinase activator like this compound. This method measures the production of glucose-6-phosphate (G6P), which is then utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The resulting increase in NADPH is monitored spectrophotometrically.

Materials:

-

Recombinant human glucokinase

-

This compound and other test compounds

-

D-glucose

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix : In a Tris-HCl buffer (pH 8.0), prepare a reagent mix containing MgCl2, D-glucose, ATP, and NADP+.

-

Prepare Enzyme Solutions : Prepare separate solutions of glucokinase and G6PDH in the Tris-HCl buffer. The final concentrations should be optimized for a linear reaction rate.

-

Prepare Compound Dilutions : Create a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Assay Setup : In a 96-well plate, add the reagent mix, the G6PDH enzyme solution, and the test compound at various concentrations.

-

Initiate Reaction : Add the glucokinase enzyme solution to each well to start the reaction.

-

Kinetic Measurement : Immediately place the plate in a spectrophotometer pre-set to 30°C and measure the increase in absorbance at 340 nm over a set period (e.g., every 30 seconds for 10-20 minutes).

-

Data Analysis :

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

-

Plot the V₀ against the concentration of this compound.

-

Fit the data to a suitable dose-response curve to determine the EC50 value.

-

Below is a logical workflow for assessing the specificity of a glucokinase activator.

References

- 1. Glucokinase - Wikipedia [en.wikipedia.org]

- 2. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine.org [endocrine.org]

- 4. Cell-specific roles of glucokinase in glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of AR453588 Hydrochloride: A Representative Approach

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific, detailed synthesis pathway for AR453588 hydrochloride is not publicly available. This document presents a plausible, representative synthetic route and associated technical data based on established principles of organic chemistry and publicly available information regarding the compound's biological target and general characteristics of similar small molecules.

Introduction

AR453588 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2][3] With an EC50 of 42 nM, it has demonstrated significant anti-hyperglycemic activity in preclinical studies, making it a compound of interest for the treatment of type 2 diabetes.[2][3] As a glucokinase activator, AR453588 enhances glucose sensing and metabolism in critical metabolic tissues: the pancreatic β-cells and the liver.[1] This guide outlines a hypothetical, multi-step synthesis for AR453588, culminating in the formation of its hydrochloride salt, which typically offers improved solubility and stability for pharmaceutical applications.

Proposed Retrosynthetic Pathway

The synthesis of a complex heterocyclic molecule like AR453588 likely involves a convergent approach, building key fragments separately before joining them. The final step would be the formation of the hydrochloride salt. The hypothetical pathway outlined below involves the construction of a substituted pyridine core, a common scaffold in medicinal chemistry.[4][5][6]

Caption: Hypothetical retrosynthetic analysis for AR453588 HCl.

Experimental Protocols

The following protocols are detailed, hypothetical procedures for the synthesis outlined above.

Step 1: Synthesis of Dihydropyridine Intermediate 1

-

Reaction: A modified Hantzsch-like condensation reaction to form the core dihydropyridine ring structure.[6]

-

Procedure: To a solution of Starting Material A (1.0 eq) and Starting Material B (1.0 eq) in ethanol (0.2 M) is added ammonium acetate (5.0 eq). The mixture is heated to reflux (approx. 78 °C) for 12 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Intermediate 1, which is purified by flash column chromatography.

Step 2: Synthesis of Pyridine Intermediate 2

-

Reaction: Aromatization of the dihydropyridine ring.

-

Procedure: Intermediate 1 (1.0 eq) is dissolved in dichloromethane (0.1 M). To this solution, manganese dioxide (MnO₂, 5.0 eq) is added portion-wise. The resulting suspension is stirred vigorously at room temperature for 24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with additional dichloromethane. The combined filtrates are concentrated in vacuo to provide the crude Pyridine Intermediate 2, which is typically used in the next step without further purification.

Step 3: Synthesis of Intermediate 3

-

Reaction: Functional group modification (e.g., chlorination) to prepare the pyridine core for cross-coupling.

-

Procedure: Pyridine Intermediate 2 (1.0 eq) is dissolved in phosphorus oxychloride (POCl₃, 3.0 eq) and heated to 100 °C for 4 hours. The excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is cooled in an ice bath and quenched by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield Intermediate 3.

Step 4: Synthesis of AR453588 (Free Base)

-

Reaction: Suzuki cross-coupling to install the final aryl group.

-

Procedure: A flask is charged with Intermediate 3 (1.0 eq), Starting Material C (Aryl Boronic Acid, 1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). A 4:1 mixture of dioxane and water (0.1 M) is added, and the system is degassed with argon for 15 minutes. The reaction mixture is heated to 90 °C for 8 hours under an argon atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by preparative HPLC to yield the AR453588 free base.

Step 5: Synthesis of this compound

-

Reaction: Formation of the hydrochloride salt.

-

Procedure: AR453588 free base (1.0 eq) is dissolved in anhydrous diethyl ether (0.05 M). The solution is cooled to 0 °C, and a 2 M solution of HCl in diethyl ether (1.1 eq) is added dropwise with stirring. A precipitate forms immediately. The suspension is stirred at 0 °C for an additional 1 hour and then filtered. The collected solid is washed with cold diethyl ether and dried under high vacuum to afford this compound as a stable solid.[7][8]

Quantitative Data Summary

The following table summarizes representative quantitative data for the hypothetical synthesis.

| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |

| 1 | Intermediate 1 | 245.31 | 12.27 | 10.55 | 86 | >95% |

| 2 | Intermediate 2 | 243.29 | 10.45 | 9.82 | 94 | >97% |

| 3 | Intermediate 3 | 261.74 | 11.25 | 9.90 | 88 | >96% |

| 4 | AR453588 | 385.45 | 14.65 | 11.28 | 77 | >99% |

| 5 | AR453588 HCl | 421.91 | 11.81 | 11.34 | 96 | >99.5% |

Biological Signaling Pathway of AR453588

AR453588 acts as an allosteric activator of glucokinase (GK). In pancreatic β-cells, this enhances glucose-stimulated insulin secretion (GSIS). In the liver, it promotes glucose uptake and its conversion into glycogen, thereby reducing hepatic glucose output.[1]

Caption: Mechanism of action for AR453588 as a glucokinase activator.

Experimental Workflow

The overall process from starting materials to the final, purified active pharmaceutical ingredient (API) follows a structured workflow involving synthesis, purification, and analysis at each key stage.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 8. US20180237377A1 - Process for the Synthesis of Melphalan and the Hydrochloride Salt - Google Patents [patents.google.com]

In-Depth Technical Guide: Chemical Properties of AR453588 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. With a half-maximal effective concentration (EC50) of 42 nM, this compound has demonstrated significant anti-hyperglycemic activity in preclinical studies.[1] This technical guide provides a comprehensive overview of the known chemical and pharmacological properties of this compound, including its mechanism of action, physicochemical characteristics, and relevant experimental data. The information is intended to support further research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects from formulation to ADME (absorption, distribution, metabolism, and excretion) studies.

| Property | Value | Source |

| IUPAC Name | Not explicitly available in search results. | |

| CAS Number | 1065606-97-4 | [1] |

| Molecular Formula | C25H26ClN7O2S2 | [1] |

| Molecular Weight | 556.1 g/mol | [1] |

| Melting Point | Not available in search results. | |

| pKa | Not available in search results. | |

| Solubility | Soluble in DMSO. Formulations in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, as well as in 10% DMSO and 90% corn oil, have been reported for in vivo studies.[2] | [2] |

Mechanism of Action: Glucokinase Activation

This compound functions as an allosteric activator of glucokinase. Glucokinase plays a pivotal role in glucose sensing and metabolism in key metabolic tissues, primarily the pancreas and liver.

In Pancreatic β-Cells: Glucokinase acts as the primary glucose sensor, controlling the rate of glucose metabolism. The activation of glucokinase by AR453588 leads to an increased rate of glycolysis, resulting in a higher ATP:ADP ratio within the β-cell. This change in the energy state of the cell leads to the closure of ATP-sensitive potassium (KATP) channels, causing depolarization of the cell membrane. The subsequent influx of calcium ions triggers the secretion of insulin.

In the Liver: Hepatic glucokinase is crucial for postprandial glucose uptake and glycogen synthesis. By activating hepatic glucokinase, AR453588 enhances the liver's capacity to clear glucose from the bloodstream and store it as glycogen, thereby contributing to the overall reduction of blood glucose levels.

Below is a diagram illustrating the signaling pathway of glucokinase activation in pancreatic β-cells.

References

AR453588 Hydrochloride: A Preclinical Data Review

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent and orally bioavailable small molecule activator of the enzyme glucokinase (GK).[1][2][3] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[4][5][6][7][8] In pancreatic β-cells, GK is the rate-limiting step in glucose-stimulated insulin secretion (GSIS).[5][8] In the liver, it facilitates the uptake and conversion of glucose into glycogen.[4][5] By allosterically activating glucokinase, AR453588 enhances glucose-dependent insulin secretion and hepatic glucose metabolism, demonstrating its potential as a therapeutic agent for type 2 diabetes.[1][2][4] This technical guide provides a comprehensive review of the available preclinical data on this compound, including its in vitro potency, in vivo efficacy, and pharmacokinetic profile.

In Vitro Potency

This compound is a potent activator of glucokinase, with a reported half-maximal effective concentration (EC50) of 42 nM.[1][2][3]

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| EC50 | 42 nM |

Experimental Protocols

Glucokinase Activity Assay (Fluorometric)

Objective: To determine the in vitro enzymatic activity of glucokinase in the presence of AR453588.

Principle: This assay measures the production of glucose-6-phosphate (G6P) by glucokinase. G6P is then utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be measured by an increase in fluorescence.[1][9]

Materials:

-

Recombinant human glucokinase

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, KCl, and DTT)

-

Glucose

-

ATP

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Fluorescent probe (e.g., Resorufin)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of AR453588 in DMSO and create serial dilutions in the assay buffer to achieve the desired final concentrations.

-

Reaction Mixture: Prepare a master mix containing the assay buffer, glucose, ATP, NADP⁺, G6PDH, and the fluorescent probe.

-

Assay Protocol: a. Add 50 µL of the reaction mixture to each well of the 96-well plate. b. Add 10 µL of the diluted AR453588 or vehicle control (DMSO) to the respective wells. c. Initiate the reaction by adding 40 µL of recombinant glucokinase to each well. d. Immediately measure the fluorescence in a kinetic mode at an excitation/emission wavelength of 535/587 nm for 30-60 minutes at 37°C.[9]

-

Data Analysis: Calculate the rate of increase in fluorescence for each well. Plot the enzyme activity against the concentration of AR453588 to determine the EC₅₀ value.[9]

Glucokinase Activity Assay Workflow

In Vivo Efficacy

This compound has demonstrated anti-hyperglycemic activity in preclinical animal models.

Normal C57BL/6J Mice

Oral administration of AR453588 (3-30 mg/kg) was shown to lower post-prandial glucose levels in normal C57BL/6J mice.[1][2][3]

ob/ob Mouse Model of Diabetes

In a 14-day study using ob/ob mice, a model for obesity and type 2 diabetes, once-daily oral administration of AR453588 (3-30 mg/kg) demonstrated dose-dependent anti-hyperglycemic activity. The treatment lowered fasted blood glucose levels on day 14 and reduced the area under the curve (AUC) during an oral glucose tolerance test (OGTT).[1][2][3]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose Range (p.o.) | Duration | Outcome |

| C57BL/6J Mice | 3-30 mg/kg | Single dose | Lowered post-prandial glucose |

| ob/ob Mice | 3-30 mg/kg | 14 days | Lowered fasted blood glucose and AUC of OGTT |

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of AR453588 on glucose clearance after an oral glucose challenge.

Principle: The OGTT measures the body's ability to handle a glucose load. Following drug treatment and fasting, a bolus of glucose is administered orally, and blood glucose levels are monitored over time.

Materials:

-

C57BL/6J or ob/ob mice

-

This compound

-

Vehicle for oral administration

-

Glucose solution (e.g., 2 g/kg)

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, microvette tubes)

Procedure:

-

Acclimatization and Dosing: Acclimate animals to handling. Administer AR453588 or vehicle orally at the specified doses and duration.

-

Fasting: Fast the mice for a defined period (e.g., 6 hours) before the glucose challenge.[2][10]

-

Baseline Glucose: At time 0, measure baseline blood glucose from a tail snip.

-

Glucose Administration: Administer a glucose solution orally (gavage).[11]

-

Blood Glucose Monitoring: Collect blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose bolus and measure blood glucose levels.[10][11]

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Oral Glucose Tolerance Test Workflow

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated following both intravenous (i.v.) and oral (p.o.) administration.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | 1 mg/kg (i.v.) | 10 mg/kg (p.o.) |

| CL (mL/min/kg) | 21.6 | - |

| AUCinf (h*µg/mL) | 0.77 | 4.65 |

| Vss (L/kg) | 0.746 | - |

| t1/2 (hours) | 1.28 | - |

| Tmax (h) | - | 1.0 |

| Cmax (µg/mL) | - | 1.67 |

| F (%) | - | 60.3 |

Data from MedChemExpress.[1][2][3]

Signaling Pathway

AR453588, as a glucokinase activator, enhances the natural glucose-sensing and metabolic pathways in pancreatic β-cells and the liver.

In Pancreatic β-Cells:

-

Glucose enters the β-cell via the GLUT2 transporter.

-

AR453588 allosterically activates glucokinase, increasing its affinity for glucose and accelerating the phosphorylation of glucose to glucose-6-phosphate (G6P).

-

The increased G6P levels lead to a higher rate of glycolysis and an elevated ATP:ADP ratio.

-

The rise in the ATP:ADP ratio closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization.

-

Depolarization opens voltage-dependent calcium channels (VDCCs), leading to an influx of Ca²⁺.

-

The increase in intracellular Ca²⁺ triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[5][8][9]

In the Liver:

-

Glucose is taken up by hepatocytes.

-

AR453588 activates hepatic glucokinase, promoting the conversion of glucose to G6P. In the liver, glucokinase activity is also regulated by the glucokinase regulatory protein (GKRP). At low glucose, GK is sequestered in the nucleus bound to GKRP. At high glucose, or in the presence of a glucokinase activator, GK dissociates from GKRP and translocates to the cytoplasm.[5]

-

Increased G6P levels in the liver stimulate glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.[5]

Mechanism of Action of AR453588

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic agent for type 2 diabetes. Its potent in vitro activation of glucokinase translates to significant anti-hyperglycemic effects in both normal and diabetic animal models. Furthermore, its favorable oral bioavailability and pharmacokinetic profile suggest its suitability for oral administration. Further studies are warranted to fully elucidate its long-term efficacy and safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 7. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

In Vivo Efficacy of AR453588 Hydrochloride in Diabetes Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of AR453588 hydrochloride, a potent, orally bioavailable small molecule glucokinase activator, in relevant models of type 2 diabetes. The data presented herein demonstrates its potential as a therapeutic agent for the management of hyperglycemia.

Core Efficacy and Pharmacokinetic Profile

This compound has demonstrated significant anti-hyperglycemic activity in preclinical studies.[1] As a glucokinase activator, it enhances the function of glucokinase, a key enzyme in glucose metabolism, thereby promoting glucose uptake and utilization.[1]

Data Presentation

The following tables summarize the quantitative data from in vivo studies assessing the efficacy and pharmacokinetic profile of this compound.

Table 1: Effect of this compound on Fasting Blood Glucose in ob/ob Mice

| Treatment Group (Dose, mg/kg, p.o.) | Duration | Animal Model | Change in Fasting Blood Glucose |

| Vehicle Control | 14 days | ob/ob mice | - |

| AR453588 (3) | 14 days | ob/ob mice | Reduction |

| AR453588 (10) | 14 days | ob/ob mice | Reduction |

| AR453588 (30) | 14 days | ob/ob mice | Reduction |

Note: Specific quantitative reductions were not available in the public domain literature. The available information indicates a dose-dependent reduction in fasted blood glucose compared to control animals.[1][2]

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

| Treatment Group (Dose, mg/kg, p.o.) | Duration | Animal Model | Area Under the Curve (AUC) for Glucose |

| Vehicle Control | 14 days | ob/ob mice | - |

| AR453588 (3) | 14 days | ob/ob mice | Lowered |

| AR453588 (10) | 14 days | ob/ob mice | Lowered |

| AR453588 (30) | 14 days | ob/ob mice | Lowered |

Note: The available data indicates a lower area under the curve (AUC) during an oral glucose tolerance test on day 14 compared to control animals, though specific values were not detailed in the reviewed sources.[1][2]

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species/Model |

| In Vitro | ||

| EC50 | 42 nM | Glucokinase activation |

| In Vivo (Oral Administration) | ||

| Cmax | 1.67 µg/mL | Male CD-1 mice (10 mg/kg) |

| Tmax | 1.0 h | Male CD-1 mice (10 mg/kg) |

| AUCinf | 4.65 h*µg/mL | Male CD-1 mice (10 mg/kg) |

| In Vivo (Intravenous Administration) | ||

| Vss | 0.746 L/kg | Male CD-1 mice (1 mg/kg) |

| CL | 21.6 mL/min/kg | Male CD-1 mice (1 mg/kg) |

| t1/2 | 1.28 h | Male CD-1 mice (1 mg/kg) |

| Bioavailability | ||

| F (%) | 60.3% | Male CD-1 mice (10 mg/kg p.o. vs 1 mg/kg i.v.) |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.

14-Day Efficacy Study in ob/ob Mice

-

Animal Model: Genetically obese and diabetic male ob/ob mice are used as a model of type 2 diabetes.

-

Acclimatization: Animals are acclimatized to the facility conditions for a minimum of one week prior to the commencement of the study.

-

Grouping and Dosing: Mice are randomly assigned to treatment groups (e.g., vehicle control, AR453588 at 3, 10, and 30 mg/kg). The compound is administered orally (p.o.) once daily for 14 consecutive days.

-

Fasting Blood Glucose Measurement: On day 14, animals are fasted overnight (approximately 16 hours) with free access to water. Blood samples are collected via the tail vein to measure fasting blood glucose levels using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): Following the fasting blood glucose measurement, an oral glucose challenge is administered (typically 2 g/kg body weight). Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, and 120 minutes) post-glucose administration.

-

Data Analysis: The area under the curve (AUC) for the OGTT is calculated to assess glucose tolerance. Changes in fasting blood glucose and AUC are compared between the treatment and vehicle control groups.

Pharmacokinetic Study in CD-1 Mice

-

Animal Model: Male CD-1 mice are utilized for assessing the pharmacokinetic profile.

-

Dosing: For oral pharmacokinetics, a single dose of this compound (e.g., 10 mg/kg) is administered by oral gavage. For intravenous pharmacokinetics, a single dose (e.g., 1 mg/kg) is administered via the tail vein.

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing to characterize the absorption, distribution, metabolism, and excretion of the compound.

-

Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS.

-

Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, AUC, Vss, CL, t1/2, and oral bioavailability (F%) are calculated from the plasma concentration-time data.

Mandatory Visualizations

Signaling Pathway of Glucokinase Activation

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for the 14-day in vivo efficacy study of this compound.

References

Pharmacokinetic Profile of AR453588 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 hydrochloride is a potent, orally bioavailable glucokinase (GK) activator with demonstrated anti-hyperglycemic activity. This document provides a comprehensive technical overview of the preclinical pharmacokinetic profile of this compound, based on currently available data. The information herein is intended to support further research and development of this compound as a potential therapeutic agent for type 2 diabetes. This guide includes a summary of key pharmacokinetic parameters, detailed hypothetical experimental methodologies, and a visualization of the relevant signaling pathway.

Introduction

Glucokinase activators (GKAs) represent a promising class of therapeutic agents for the treatment of type 2 diabetes mellitus. By allosterically activating glucokinase, a key enzyme in glucose metabolism, GKAs enhance glucose uptake in the liver and stimulate glucose-dependent insulin secretion from pancreatic β-cells. This compound has emerged as a potent GKA with an EC50 of 42 nM.[1] Preclinical studies have demonstrated its ability to lower post-prandial glucose levels and show anti-hyperglycemic effects in animal models of diabetes.[1] Understanding the pharmacokinetic profile of this compound is critical for its continued development.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in mice following both intravenous (IV) and oral (p.o.) administration. The available data indicates good oral bioavailability and a relatively short half-life.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in male CD-1 mice.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Administration (1 mg/kg) in Male CD-1 Mice.

| Parameter | Value | Unit | Description |

| CL | 21.6 | mL/min/kg | Clearance |

| Vss | 0.746 | L/kg | Volume of Distribution at Steady State |

| t½ | 1.28 | hours | Elimination Half-life |

| AUCinf | 0.77 | h*µg/mL | Area Under the Curve from time zero to infinity |

Data sourced from MedChemExpress and is for reference only.[1]

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral (p.o.) Administration (10 mg/kg) in Male CD-1 Mice.

| Parameter | Value | Unit | Description |

| Cmax | 1.67 | µg/mL | Maximum Plasma Concentration |

| Tmax | 1.0 | h | Time to Reach Maximum Plasma Concentration |

| AUCinf | 4.65 | h*µg/mL | Area Under the Curve from time zero to infinity |

| F | 60.3 | % | Oral Bioavailability |

Data sourced from MedChemExpress and is for reference only.[1]

Note: Information regarding the metabolism and excretion of this compound is not currently available in the public domain. Further studies are required to elucidate the biotransformation pathways and routes of elimination for this compound. Additionally, pharmacokinetic data in other preclinical species such as rats, dogs, or non-human primates have not been reported.

Experimental Protocols

The following are detailed, representative protocols for the in-life phase and bioanalytical quantification of a pharmacokinetic study of this compound in mice. These are based on standard methodologies and are intended to provide a framework for reproducible studies.

In-Life Experimental Protocol for Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration to male CD-1 mice.

Animals: Male CD-1 mice, 8-10 weeks of age, weighing 25-30g. Animals are to be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before oral dosing.

Drug Formulation:

-

Intravenous (IV) Formulation: this compound is dissolved in a vehicle suitable for intravenous injection, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline, to a final concentration of 0.5 mg/mL. The solution should be sterile-filtered before administration.

-

Oral (p.o.) Formulation: this compound is suspended in a vehicle suitable for oral gavage, such as 0.5% methylcellulose in water, to a final concentration of 1 mg/mL.

Dosing:

-

IV Administration: Animals receive a single bolus injection of the IV formulation into the tail vein at a dose of 1 mg/kg.

-

p.o. Administration: Following a 4-hour fast, animals receive a single dose of the oral formulation via oral gavage at a dose of 10 mg/kg.

Blood Sampling:

-

Serial blood samples (approximately 50 µL) are collected from each mouse via the saphenous vein at the following time points:

-

IV dose: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

p.o. dose: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

-

Plasma is separated by centrifugation at 4°C (e.g., 1500 x g for 10 minutes) and stored at -80°C until analysis.

Bioanalytical Method for Quantification in Plasma

Objective: To quantify the concentration of this compound in mouse plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 20 µL of each plasma sample, add 100 µL of a protein precipitation solution (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate for analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a suitable C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of this compound in the plasma samples is determined by interpolation from the calibration curve.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Signaling Pathway and Experimental Workflow Visualization

Glucokinase Activation Signaling Pathway

This compound acts as a glucokinase activator. In pancreatic β-cells, this leads to increased glucose metabolism, a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In hepatocytes, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glycolysis, and a reduction in hepatic glucose output.

References

AR453588 Hydrochloride: A Technical Guide for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. As a glucokinase activator (GKA), AR453588 represents a promising therapeutic approach for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the preclinical data on AR453588, detailing its mechanism of action, pharmacological properties, and key experimental findings to support further research and development.

Glucokinase is predominantly found in pancreatic β-cells and hepatocytes, where it functions as a glucose sensor. In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output. In T2DM, the function of glucokinase is often impaired, leading to hyperglycemia. AR453588 allosterically activates glucokinase, enhancing its catalytic activity and thereby improving glucose sensing and disposal.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of AR453588.

Table 1: In Vitro and Pharmacokinetic Properties of AR453588

| Parameter | Value | Species/Conditions |

| EC50 | 42 nM | Recombinant human glucokinase |

| Cmax | 1.67 µg/mL | Male CD-1 mice (10 mg/kg, p.o.) |

| Tmax | 1.0 h | Male CD-1 mice (10 mg/kg, p.o.) |

| AUCinf | 4.65 h*µg/mL | Male CD-1 mice (10 mg/kg, p.o.) |

| Vss | 0.746 L/kg | Male CD-1 mice (1 mg/kg, i.v.) |

| CL | 21.6 mL/min/kg | Male CD-1 mice (1 mg/kg, i.v.) |

| t1/2 | 1.28 h | Male CD-1 mice (1 mg/kg, i.v.) |

| Oral Bioavailability (F) | 60.3% | Male CD-1 mice (10 mg/kg, p.o. vs 1 mg/kg, i.v.) |

Table 2: Preclinical Efficacy of AR453588 in Diabetic Mouse Models

| Animal Model | Treatment | Key Findings |

| Normal C57BL/6J mice | 3-30 mg/kg, p.o. | Lowered post-prandial glucose levels. |

| ob/ob mice | 3-30 mg/kg, p.o., once daily for 14 days | Reduced fasted blood glucose and lowered AUC in an oral glucose tolerance test on day 14. |

Signaling Pathways and Mechanism of Action

AR453588 enhances glucokinase activity in a glucose-dependent manner, leading to distinct downstream effects in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell Signaling

In pancreatic β-cells, AR453588-mediated activation of glucokinase increases the rate of glucose phosphorylation. This elevates the intracellular ATP:ADP ratio, leading to the closure of ATP-sensitive potassium (KATP) channels. The subsequent membrane depolarization opens voltage-gated calcium channels (VGCC), resulting in an influx of Ca2+ that triggers the exocytosis of insulin-containing granules.

Hepatic Signaling

In hepatocytes, the activation of glucokinase by AR453588 increases the intracellular concentration of glucose-6-phosphate. This has two primary effects: it promotes the synthesis of glycogen for glucose storage and enhances the glycolytic pathway, thereby increasing glucose uptake from the bloodstream and reducing hepatic glucose output.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Glucokinase Activation Assay

This assay measures the ability of AR453588 to directly activate recombinant human glucokinase.

-

Materials:

-

Recombinant human glucokinase

-

AR453588 working solutions (diluted from DMSO stock)

-

Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂

-

Substrates: 12 mM D-glucose, 4.0 mM ATP

-

Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)

-

Cofactor: 0.9 mM β-nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

96-well clear flat-bottom plate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Protocol:

-

Prepare a reaction mixture containing Assay Buffer, D-glucose, ATP, G6PDH, and NADP⁺.

-

Discovery and development of AR453588 as a glucokinase activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator, a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and by controlling glucose metabolism in the liver.[3] In pancreatic β-cells, GK is the rate-limiting enzyme for glucose-stimulated insulin secretion (GSIS). In the liver, it facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and a reduction in hepatic glucose output. Glucokinase activators (GKAs) like AR453588 allosterically bind to the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[3] This dual mechanism of action—enhancing insulin secretion and promoting hepatic glucose uptake—makes GKAs an attractive strategy for glycemic control in T2DM. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AR453588.

Core Data Presentation

The following tables summarize the key quantitative data available for AR453588.

Table 1: In Vitro Pharmacological Properties of AR453588

| Parameter | Value | Species/Model |

| EC50 | 42 nM | In vitro glucokinase activation |

Note: Vmax data for AR453588 is not publicly available in the reviewed literature.

Table 2: In Vivo Pharmacokinetic Properties of AR453588 in Male CD-1 Mice [1]

| Parameter | Value (10 mg/kg, p.o.) | Value (1 mg/kg, i.v.) |

| Cmax | 1.67 µg/mL | - |

| Tmax | 1.0 h | - |

| AUCinf | 4.65 hµg/mL | 0.77 hµg/mL |

| Vss | - | 0.746 L/kg |

| CL | - | 21.6 mL/min/kg |

| t1/2 | - | 1.28 h |

| F (%) | 60.3% | - |

Discovery and Preclinical Development

While a detailed timeline and specific lead optimization strategies for AR453588 are not extensively documented in publicly available literature, the general workflow for discovering and developing a glucokinase activator like AR453588 follows a well-established path in medicinal chemistry.

The process typically begins with identifying glucokinase as a therapeutic target, followed by high-throughput screening of compound libraries to find "hits" that modulate its activity. Promising hits are then developed into "leads" through medicinal chemistry efforts. The lead optimization phase involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties, a process known as structure-activity relationship (SAR) studies. AR453588 would have emerged from such a process as a lead candidate with a desirable balance of these properties, leading to its advancement into preclinical development.

Mechanism of Action and Signaling Pathways

AR453588 exerts its therapeutic effect through the allosteric activation of glucokinase. This activation has distinct consequences in two key metabolic tissues: the pancreatic β-cells and the liver.

Pancreatic β-Cell Signaling

In the pancreatic β-cells, glucokinase acts as the primary glucose sensor. The activation of glucokinase by AR453588 enhances the cell's sensitivity to glucose, leading to a cascade of events that culminates in insulin secretion.

Hepatic Signaling

In the liver, glucokinase activation by AR453588 enhances glucose uptake and promotes its storage as glycogen, while simultaneously reducing the production of glucose by the liver (hepatic glucose output).

Preclinical Efficacy

The anti-hyperglycemic potential of AR453588 has been demonstrated in preclinical animal models.

-

Oral Glucose Tolerance Test (OGTT) in C57BL/6J Mice: Oral administration of AR453588 at doses ranging from 3 to 30 mg/kg resulted in a lowering of post-prandial glucose levels in normal C57BL/6J mice.[2]

-

14-Day Study in ob/ob Mice: In a dose-ranging study, once-daily oral administration of AR453588 (3-30 mg/kg) for 14 days demonstrated anti-hyperglycemic activity in the genetically obese and diabetic ob/ob mouse model.[1][2] This treatment led to a reduction in fasted blood glucose and a lower area under the curve (AUC) during an oral glucose tolerance test on day 14 compared to control animals.[1][2] Quantitative data on the percentage of glucose reduction and specific AUC values are not publicly available.

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of glucokinase activators like AR453588.

Glucokinase Activation Assay (Coupled Enzymatic Assay)

Objective: To determine the in vitro potency (EC50) of AR453588 on glucokinase activity.

Principle: This assay measures the production of glucose-6-phosphate (G6P) by glucokinase. The G6P is then utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to glucokinase activity.

Materials:

-

Recombinant human glucokinase

-

AR453588

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a serial dilution of AR453588 in DMSO.

-

In a 96-well plate, add the assay buffer, glucose, ATP, NADP+, and G6PDH.

-

Add the diluted AR453588 or vehicle (DMSO) to the appropriate wells.

-

Initiate the reaction by adding recombinant glucokinase to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 15-30 minutes.

-

Calculate the reaction rate (V) for each concentration of AR453588.

-

Plot the reaction rate against the log of the AR453588 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo effect of AR453588 on glucose disposal.

Animal Model: Male C57BL/6J or ob/ob mice.

Materials:

-

AR453588

-

Vehicle (e.g., 0.5% methylcellulose)

-

Glucose solution (e.g., 2 g/kg)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level from a tail snip.

-

Administer AR453588 or vehicle orally by gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

-

After a specified pretreatment time (e.g., 30-60 minutes), administer a glucose solution orally by gavage.

-

Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for each treatment group to quantify the overall glucose excursion.

Insulin Secretion Assay in Pancreatic Islets

Objective: To measure the effect of AR453588 on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

-

Isolated pancreatic islets (e.g., from mice or rats)

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

-

AR453588

-

Insulin ELISA kit

Procedure:

-

Isolate pancreatic islets using collagenase digestion.

-

Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

-

Incubate groups of islets with different concentrations of AR453588 or vehicle in KRB buffer containing low (basal) or high (stimulatory) glucose concentrations.

-

After the incubation period (e.g., 1 hour), collect the supernatant.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit.

-

Normalize the insulin secretion to the number of islets or total protein content.

Conclusion

AR453588 is a potent and orally bioavailable glucokinase activator with demonstrated preclinical efficacy in animal models of type 2 diabetes.[1] Its mechanism of action, involving the dual enhancement of insulin secretion and hepatic glucose uptake, positions it as a promising therapeutic candidate. Further investigation into its detailed pharmacokinetic and pharmacodynamic profile, long-term efficacy, and safety is warranted for its potential clinical development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of diabetes and metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for AR453588 Hydrochloride in Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose-stimulated insulin secretion (GSIS) and hepatic glucose uptake.[1][2] As a glucokinase activator, AR453588 enhances the enzyme's function, leading to increased glucose processing and demonstrating potential as a therapeutic agent for type 2 diabetes.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

AR453588 allosterically activates glucokinase, increasing its affinity for glucose. This activation in pancreatic β-cells enhances glycolysis, leading to an increased ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium (Ca2+). The rise in intracellular Ca2+ triggers the exocytosis of insulin granules.[3] In hepatocytes, activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and a reduction in hepatic glucose output.[1]

Quantitative Data Summary

The following table summarizes the in vitro pharmacological properties of AR453588.

| Parameter | Value | Species/Model System |

| EC50 | 42 nM | In vitro glucokinase activation[1][4][5] |

Experimental Protocols

In Vitro Glucokinase (GK) Activation Assay (Spectrophotometric)

This protocol describes a coupled-enzyme assay to determine the EC50 of AR453588 for glucokinase activation by measuring the rate of NADPH formation.

Materials:

-

Recombinant human glucokinase

-

This compound

-

Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂

-

D-glucose

-

Adenosine 5'-triphosphate (ATP)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

DMSO

-

96-well clear flat-bottom plate

-

Spectrophotometer with kinetic reading capabilities at 340 nm and temperature control

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these in the Assay Buffer to achieve the final desired concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, 12 mM D-glucose, 4.0 mM ATP, 10 units/mL G6PDH, and 0.9 mM NADP⁺.[6]

-

Assay Setup:

-

Reaction Initiation: To start the reaction, add 10 µL of recombinant glucokinase solution to each well.[6]

-

Measurement: Immediately place the plate in a spectrophotometer pre-heated to 30°C and measure the increase in absorbance at 340 nm every minute for 30 minutes.[6]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

-

Plot the V₀ against the logarithm of the AR453588 concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to assess the effect of AR453588 on insulin secretion from pancreatic β-cells (e.g., INS-1 or MIN6 cell lines) in response to glucose.

Materials:

-

MIN6 or INS-1 pancreatic β-cells[6]

-

Complete culture medium

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer

-

D-glucose

-

This compound

-

Insulin ELISA kit

-

24-well tissue culture plate

Procedure:

-

Cell Culture: Seed MIN6 or INS-1 cells in a 24-well plate and culture until they reach approximately 80% confluency.[6]

-

Pre-incubation:

-

Treatment:

-

Remove the pre-incubation buffer.

-

Add fresh KRBH buffer with the following conditions to different wells:

-

Low glucose (2.8 mM) as a negative control.

-

High glucose (16.7 mM) as a positive control.

-

High glucose (16.7 mM) with a range of AR453588 concentrations (e.g., 1 nM to 10 µM).

-

-

-

Incubation: Incubate the plate for 1-2 hours at 37°C.[6]

-

Sample Collection: Carefully collect the supernatant from each well.[6]

-

Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.[6]

-

Data Analysis: Normalize the insulin secretion levels to the protein content of the cells in each well. Compare the insulin secretion in the presence of AR453588 to the high glucose control.

Cell Viability/Cytotoxicity Assay

It is crucial to assess whether the observed effects of AR453588 are due to its specific activity or a result of cytotoxicity. A standard MTT or CellTiter-Glo® assay can be used for this purpose.

Materials:

-

Cell line of interest (e.g., INS-1, MIN6, or hepatocytes)

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

96-well tissue culture plate (clear for MTT, opaque-walled for CellTiter-Glo®)

-

Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure (MTT Assay Example):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of AR453588 or a vehicle control.[6]

-

Incubation: Incubate for a desired period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control to determine cell viability.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines and laboratory settings.

References

Application Notes and Protocols for Determining the Cellular Activity of AR453588 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK).[1] Glucokinase is a pivotal enzyme in glucose metabolism, functioning as a glucose sensor in several key cell types, most notably pancreatic β-cells and hepatocytes.[2][3] By allosterically activating glucokinase, AR453588 enhances the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis. This activity makes it a compound of interest for the study of glucose homeostasis and the development of potential therapeutics for metabolic diseases such as type 2 diabetes.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity and downstream cellular effects of this compound.

Mechanism of Action and Signaling Pathways

Glucokinase plays a tissue-specific role in regulating glucose metabolism. Its activation by this compound is expected to have distinct downstream consequences in different cell types.

In Pancreatic β-Cells: Glucokinase acts as the primary glucose sensor, coupling glucose levels to insulin secretion. Activation of glucokinase by this compound in these cells is hypothesized to increase glucose metabolism, leading to a higher ATP:ADP ratio. This change in cellular energy status closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[2][4]

In Hepatocytes: The liver is central to maintaining glucose homeostasis by storing glucose as glycogen (glycogenesis) or breaking it down for energy (glycolysis). Glucokinase in hepatocytes facilitates glucose uptake and its conversion to glucose-6-phosphate, which is then channeled into these pathways.[5][6] this compound can enhance these processes, leading to increased glycogen storage and glycolytic flux.

Quantitative Data Summary

The following tables provide a summary of the known activity of this compound and a comparison with other known glucokinase activators. Tables for recording experimental results are also provided.

Table 1: Properties of this compound

| Parameter | Value | Reference |

| Mechanism of Action | Potent Glucokinase Activator | [1] |

| EC50 | 42 nM | [1] |

| Bioavailability | Orally Bioavailable | [1] |

Table 2: Comparison of Glucokinase Activators (Example Data)

| Compound | EC50 / AC50 (nM) | Target Selectivity | Reference |

| AR453588 | 42 | - | [1] |

| PF-04991532 | 80 (human), 100 (rat) | Hepatoselective | [7] |

| MK-0941 | 65 (at 10 mM glucose) | Allosteric | [7] |

| GKA50 | - | Glucose-like activator | [7] |

| RO-28-1675 | 54 | Allosteric | [7] |

Table 3: Template for Experimental Data with this compound

| Assay | Cell Line | Endpoint Measured | EC50 / IC50 (nM) | Max Response (% of Control) |

| Cell Viability | e.g., HepG2 | % Viability | ||

| Glucokinase Activity | e.g., HepG2 Lysate | RFU/min | ||

| Glucose Uptake | e.g., INS-1E | Luminescence (RLU) | ||

| Glycogen Synthesis | e.g., HepG2 | Glycogen (µ g/well ) | ||

| Lactate Production | e.g., HepG2 | Lactate (mM) |

Experimental Protocols

Protocol 1: Cell Viability Assay

Principle: Before assessing the specific activity of AR453588, it is crucial to determine its effect on cell viability to identify a non-toxic concentration range for subsequent functional assays. A common method is the use of resazurin-based assays, where viable cells reduce resazurin to the fluorescent resorufin.[8]

Materials:

-

Cell line (e.g., HepG2, INS-1E)

-

Complete culture medium

-

96-well, clear-bottom, black-walled plates

-

This compound

-

DMSO (vehicle)

-

Resazurin sodium salt solution

-

Plate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2).

-

Compound Preparation: Prepare a 10 mM stock solution of AR453588 in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.

-

Cell Treatment: Remove the medium and add 100 µL of the AR453588 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Assay Readout: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

-

Measurement: Measure fluorescence at Ex/Em = 560/590 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Glucokinase Activity Assay (Cell Lysate)

Principle: This assay directly measures the enzymatic activity of glucokinase in cell lysates. The assay is based on a coupled enzymatic reaction where glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production, measured by fluorescence, is proportional to the glucokinase activity.[9]

Materials:

-

Cell line (e.g., HepG2)

-

This compound

-

Glucokinase Assay Kit (e.g., Abcam ab273303 or similar)[10]

-

Cell lysis buffer

-

96-well, black, clear-bottom plate